molecular formula C17H18ClFN4O B2389565 2-chloro-6-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1235360-16-3

2-chloro-6-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2389565
CAS No.: 1235360-16-3
M. Wt: 348.81
InChI Key: XMAJSLPVOJUKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a chemical compound of interest in pharmacological and medicinal chemistry research. Its molecular structure incorporates a benzamide scaffold linked to a piperidine ring, which is further substituted with a pyrimidine heterocycle. Pyrimidines are aromatic, heterocyclic organic compounds similar to pyridine and are fundamental components in biological systems, such as in the nucleobases cytosine, thymine, and uracil . This specific architecture suggests potential for interaction with central nervous system targets. Compounds with similar structural motifs, featuring a benzamide core connected to a piperidine and a nitrogen-containing heterocycle, have been investigated as agonists for receptors like 5-HT1F and are being explored for the treatment of neurological conditions such as migraine . The presence of the 2-chloro-6-fluoro substitution pattern on the benzamide ring and the 2-pyrimidinyl group on the piperidine nitrogen may confer specific binding affinity and selectivity, making it a valuable tool for researchers studying receptor function and signal transduction pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O/c18-13-3-1-4-14(19)15(13)16(24)22-11-12-5-9-23(10-6-12)17-20-7-2-8-21-17/h1-4,7-8,12H,5-6,9-11H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAJSLPVOJUKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2-chloro-6-fluorobenzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Piperidinyl Moiety:

    Attachment of the Pyrimidinyl Group: Finally, the pyrimidinyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Buchwald-Hartwig coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzamide core can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidinyl and pyrimidinyl moieties.

    Coupling Reactions: The compound can be further functionalized through coupling reactions, such as Suzuki or Sonogashira coupling, to introduce additional substituents.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts, along with ligands like triphenylphosphine, are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield derivatives with different substituents on the benzamide core, while coupling reactions can introduce various functional groups to the pyrimidinyl or piperidinyl moieties.

Scientific Research Applications

2-chloro-6-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Piperidine Substitution

  • Compound : A methyl group replaces the pyrimidine, reducing polarity and increasing lipophilicity. This modification may improve blood-brain barrier penetration but reduce target specificity .

Benzamide Substitution Patterns

  • The 2-chloro-6-fluoro configuration in the target compound creates a meta-para halogenation pattern, balancing electron-withdrawing effects and steric bulk. In contrast, 3,4-dichloro substitution (as in ) increases hydrophobicity and may hinder solubility .

Heterocyclic Appendages

  • The quinoline-pyrazole system in adds planar aromaticity, which could intercalate into DNA or inhibit topoisomerases. However, this bulk may reduce bioavailability compared to the target compound’s compact piperidine-pyrimidine motif .

Hypothesized Pharmacological Profiles

  • Target Compound : Likely acts as a kinase inhibitor (e.g., JAK2 or EGFR) due to pyrimidine-mediated binding. Moderate solubility (predicted logP ~3.1) suggests oral bioavailability challenges.
  • Compound: Quinoline-linked derivatives often exhibit anticancer activity but face solubility limitations requiring formulation optimization .

Biological Activity

2-Chloro-6-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzamide Core : The initial step involves reacting 2-chloro-6-fluorobenzoyl chloride with an appropriate amine under basic conditions.
  • Introduction of the Piperidinyl Moiety : The piperidinyl group is introduced through a coupling reaction.
  • Attachment of the Pyrimidinyl Group : This is often achieved via palladium-catalyzed cross-coupling methods such as Suzuki or Buchwald-Hartwig coupling.

The compound exerts its biological effects through interaction with specific molecular targets, particularly in cancer therapy. It may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets can vary based on the context of use .

Anticancer Properties

Recent studies have highlighted the compound's strong inhibitory effects on cancer cell lines, including triple-negative breast cancer (TNBC). For instance, it demonstrated an IC50 value of approximately 0.126μM0.126\,\mu M against the MDA-MB-231 TNBC cell line, indicating potent anticancer activity with a favorable selectivity index compared to non-cancerous cells .

Data Table: Biological Activity Summary

Activity Cell Line IC50 (µM) Selectivity Index
Anticancer ActivityMDA-MB-231 (TNBC)0.12619-fold lower effect on MCF10A
Inhibition of EnzymesVariousNot specifiedNot specified
Antiviral ActivityInfluenza A VirusNot specifiedHigh plasma stability

Case Studies and Research Findings

  • Antiviral Activity : In a study assessing antiviral properties, compounds similar to this compound showed significant efficacy against both Oseltamivir-sensitive and resistant strains of influenza A virus, indicating potential for broader antiviral applications .
  • Safety Profile : Subacute toxicity studies in mice indicated that the compound had no acute toxicity at doses up to 2000mg/kg2000\,mg/kg, suggesting a favorable safety profile for therapeutic use .
  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of Class I PI3K enzymes, which are implicated in various cancers. This inhibition could potentially lead to reduced tumor growth and metastasis .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the chloro-fluoro substituents and piperidine-methyl linkage. Aromatic protons appear as doublets (δ 7.2–8.1 ppm) due to deshielding from electron-withdrawing groups .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies molecular formula (C17_{17}H16_{16}ClFN4_4O).
  • HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98%) and detect trace impurities .

How can X-ray crystallography and SHELX software resolve the compound’s crystal structure?

Advanced Research Question

  • Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K resolves bond lengths/angles. For example, the piperidine ring adopts a chair conformation with substituent phenyl rings inclined at ~50° .
  • Refinement (SHELXL) : Hydrogen-bonding networks (e.g., N–H···O and C–H···O) are modeled using SHELXL’s restraints for anisotropic displacement parameters. The software’s robust handling of twinned data is critical for high R-factor convergence (<0.05) .
  • Validation : PLATON checks for missed symmetry and validates hydrogen-bond geometry .

How should structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

Advanced Research Question

  • Substituent Variation : Replace chloro/fluoro groups with bromo, methoxy, or nitro moieties to evaluate electronic effects on target binding.
  • Piperidine Modifications : Introduce sp3^3-hybridized nitrogen or alkyl chains to probe steric effects .
  • In Silico Docking : AutoDock Vina or Schrödinger Suite predicts interactions with enzymes (e.g., kinases) by aligning the pyrimidine ring for π-π stacking and the benzamide carbonyl for hydrogen bonding .

How can contradictory bioactivity data across studies be systematically addressed?

Advanced Research Question

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times to minimize discrepancies in IC50_{50} values.
  • Impurity Analysis : LC-MS identifies trace byproducts (e.g., dehalogenated analogs) that may antagonize or enhance activity .
  • Target Profiling : Broad-spectrum kinase panels or GPCR screens differentiate primary targets from off-site effects .

What role do the pyrimidine and piperidine moieties play in molecular interactions?

Advanced Research Question

  • Pyrimidine Ring : Participates in π-π stacking with aromatic residues (e.g., tyrosine in kinase ATP pockets) and hydrogen bonding via N1/N3 atoms .
  • Piperidine-Methyl Linker : Enhances solubility via conformational flexibility while positioning the benzamide group for hydrophobic interactions .

How do chloro and fluoro substituents influence physicochemical properties and binding?

Advanced Research Question

  • Electron-Withdrawing Effects : Chloro increases lipophilicity (logP ~3.5), enhancing membrane permeability, while fluoro reduces metabolic oxidation at the ortho position .
  • Halogen Bonding : Chloro’s polarizability enables weak interactions with carbonyl oxygens in target proteins, as seen in similar benzamide inhibitors .

What purification strategies are effective post-synthesis?

Advanced Research Question

  • Recrystallization : Sequential solvent systems (e.g., ethanol/water followed by dichloromethane/hexane) remove unreacted starting materials.
  • Flash Chromatography : Gradient elution (5–50% ethyl acetate in hexane) resolves regioisomeric byproducts .

How is the hydrogen-bonding network analyzed in the crystal structure?

Advanced Research Question

  • Hydrogen Bond Metrics : O–H···O (2.8–3.0 Å) and N–H···O (2.9 Å) interactions form a 2D sheet parallel to the (101) plane. Mercury software visualizes these networks and quantifies bond angles .
  • Thermal Motion Analysis : Anisotropic displacement parameters (ADPs) in SHELXL refine occupancies of disordered water molecules in the lattice .

How can computational modeling predict the compound’s binding mode to therapeutic targets?

Advanced Research Question

  • Molecular Dynamics (MD) : GROMACS simulates ligand-protein stability over 100 ns trajectories, highlighting key residues (e.g., Asp86 in kinase hinge regions) for binding .
  • Free Energy Perturbation (FEP) : Calculates ΔΔG for substituent modifications, guiding rational design of analogs with improved affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.